molecular formula C8H3ClF5NO3 B1404602 1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene CAS No. 1417568-01-4

1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B1404602
CAS No.: 1417568-01-4
M. Wt: 291.56 g/mol
InChI Key: ITPHHTFDPCQQHQ-UHFFFAOYSA-N
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Description

1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene is a multifunctional halogenated aromatic compound engineered for advanced chemical synthesis and research. Its structure integrates a chloro(difluoro)methoxy group, a nitro group, and a trifluoromethyl group on a benzene ring, creating a highly electron-deficient system that is a privileged scaffold in medicinal and agrochemistry . The presence of strong electron-withdrawing groups enhances the compound's resistance to electrophilic aromatic substitution and increases its metabolic stability, making it a valuable intermediate for the development of active ingredients . The trifluoromethyl group, in particular, is a hallmark of many modern pharmaceuticals and agrochemicals due to its ability to profoundly influence a molecule's bioavailability, lipophilicity, and metabolic profile . This compound serves as a sophisticated building block for constructing more complex molecular architectures, particularly in the synthesis of fluorinated nitrogen heterocycles and other active compounds . It is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF5NO3/c9-8(13,14)18-6-2-1-4(7(10,11)12)3-5(6)15(16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPHHTFDPCQQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 1,1-Difluoromethoxybenzene

The synthesis typically begins with 1,1-difluoromethoxybenzene, which provides the difluoromethoxy moiety attached to the benzene ring. This precursor is commercially available or can be synthesized via established methods involving fluorination of methoxybenzene derivatives.

Introduction of the Chloro Group via Reaction with Thionyl Chloride

The key step to introduce the chloro substituent on the difluoromethoxy group involves treating 1,1-difluoromethoxybenzene with thionyl chloride (SOCl2). This reaction replaces one fluorine atom with chlorine, yielding the chloro(difluoro)methoxy group.

  • Reaction conditions: Typically conducted under reflux in an inert solvent such as dichloromethane or chloroform.
  • Mechanism: Thionyl chloride acts as a chlorinating agent, facilitating nucleophilic substitution on the difluoromethoxy moiety.
  • Optimization: Reaction time and temperature are optimized to maximize chlorination efficiency while minimizing decomposition.

Nitration to Introduce the Nitro Group

Following chlorination, nitration is performed to introduce the nitro group at the ortho position relative to the trifluoromethyl substituent.

  • Reagents: A nitrating mixture of concentrated nitric acid and sulfuric acid is commonly used.
  • Conditions: Controlled temperature (0–5°C) to prevent over-nitration or degradation.
  • Regioselectivity: The electron-withdrawing trifluoromethyl and chloro(difluoro)methoxy groups guide nitration to the desired position.

Incorporation of the Trifluoromethyl Group

The trifluoromethyl group is typically introduced either by starting with a trifluoromethyl-substituted aromatic precursor or by electrophilic trifluoromethylation after nitration and chlorination steps.

  • Common methods: Use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or Ruppert–Prakash reagent (TMSCF3).
  • Alternative: Starting from 4-nitro-2-(trifluoromethyl)phenol derivatives and then performing chlorodifluoromethylation.

Industrial and Advanced Preparation Techniques

Continuous Flow Synthesis

To improve scalability and control, continuous flow reactors are employed for the chlorination and nitration steps. Advantages include:

  • Enhanced heat and mass transfer.
  • Precise control over reaction time and temperature.
  • Improved safety for handling hazardous reagents like thionyl chloride and nitrating acids.

Purification and Yield Optimization

  • Purification: Column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate, hexane mixtures).
  • Yield: Reported yields for the chlorination and nitration steps are typically in the range of 70–85% per step, with overall yields optimized through reaction condition fine-tuning.

Data Table Summarizing Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Intermediate Yield (%) Notes
1 Chlorination 1,1-Difluoromethoxybenzene Thionyl chloride, reflux, inert solvent 1-[Chloro(difluoro)methoxy]benzene 75–80 Selective substitution of F by Cl
2 Nitration 1-[Chloro(difluoro)methoxy]benzene HNO3/H2SO4, 0–5°C 1-[Chloro(difluoro)methoxy]-2-nitrobenzene 70–85 Regioselective nitration ortho to CF3
3 Trifluoromethylation* 1-[Chloro(difluoro)methoxy]-2-nitrobenzene CF3I or TMSCF3, catalyst, suitable solvent 1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene Variable May be introduced earlier depending on route

*Note: The trifluoromethyl group is often present in the starting material or introduced early in the synthesis depending on the chosen synthetic strategy.

Alternative Synthetic Routes and Patented Processes

A European patent (EP3670492A1) describes processes involving nitroethyl-substituted benzene derivatives as intermediates for synthesizing related nitro-trifluoromethyl aromatic compounds. These processes emphasize environmentally friendly conditions and improved yields by:

  • Using milder nitration conditions.
  • Employing Grignard reagents for subsequent functionalization.
  • Avoiding harsh chlorination steps by starting from halogenated precursors.

This patent also highlights the importance of process optimization to reduce environmental impact and improve scalability for industrial production.

Research Findings and Reaction Analysis

  • The chloro(difluoro)methoxy group enhances the electrophilic character of the aromatic ring, influencing regioselectivity during nitration.
  • The presence of electron-withdrawing trifluoromethyl and nitro groups stabilizes intermediates and directs substitution patterns.
  • Side reactions such as over-chlorination or polynitration can be minimized by careful control of reagent stoichiometry and reaction temperature.
  • Reduction of the nitro group to an amino group is feasible post-synthesis for further functionalization, using catalytic hydrogenation.

Chemical Reactions Analysis

1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and trifluoromethyl groups can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its application .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications
1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene –OCF$2$Cl (1), –NO$2$ (2), –CF$_3$ (4) C$9$H$4$ClF$5$NO$3$ 307.58 Medicinal chemistry intermediates
1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene (CAS: 1799-97-9) –O–C$6$H$3$ClCH$3$ (1), –NO$2$ (2), –CF$_3$ (4) C${14}$H$9$ClF$3$NO$3$ 331.68 Agrochemical research (herbicide analogs)
2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (Oxyfluorfen) –O–C$6$H$3$NO$2$OCH$2$CH$3$ (1), –Cl (2), –CF$3$ (4) C${15}$H${11}$ClF$3$NO$4$ 361.70 Herbicide (commercial use)
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (CAS: 1402004-78-7) –Cl (1), –F (2), –OCH$3$ (4), –CF$3$ (3) C$8$H$5$ClF$_4$O 228.57 Fluorinated building block in organic synthesis
2-Nitro-4-(trifluoromethyl)benzyl chloride (CAS: 225656-59-7) –CH$2$Cl (1), –NO$2$ (2), –CF$_3$ (4) C$8$H$5$ClF$3$NO$2$ 239.58 Precursor for dyes and pharmaceuticals

Key Differences and Implications

Electronic Effects

  • Nitro (–NO$2$) and Trifluoromethyl (–CF$3$) Groups: Present in all listed compounds, these groups strongly withdraw electron density via inductive effects, directing electrophilic substitution to meta/para positions. The Hammett substituent constant ($\sigma$) for –NO$2$ is +1.27, and for –CF$3$, +0.54, highlighting their impact on reaction kinetics and equilibria .

Reactivity and Stability

  • Oxyfluorfen (Table 1) contains an ethoxy group on the phenoxy ring, increasing lipophilicity (log P ~4.5) and soil persistence compared to the target compound’s –OCF$_2$Cl group (log P estimated ~3.8) .
  • 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene exhibits reduced electrophilicity at the benzene core due to electron-donating methyl (–CH$_3$, $\sigma$ = –0.17) and chloro (–Cl, $\sigma$ = +0.47) groups, altering its reactivity in nucleophilic substitutions .

Biological Activity

1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7_7H4_4ClF2_2NO3_3. This compound features a unique structure characterized by the presence of a chloro(difluoro)methoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring. It is primarily used as an intermediate in organic synthesis and has garnered interest for its potential biological activities.

  • Molecular Formula : C7_7H4_4ClF2_2NO3_3
  • Molecular Weight : 223.56 g/mol
  • CAS Number : 1417568-01-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the nitro group allows for redox reactions, while the chloro and trifluoromethyl groups can modulate the compound's reactivity and stability. These interactions may influence several biological pathways, including those related to toxicity and therapeutic applications.

Toxicity Studies

Research indicates that this compound exhibits significant toxicity, particularly in acute exposure scenarios. The following table summarizes key findings from toxicity studies:

Study ReferenceTest OrganismToxicity Level (IC50)Observations
Mice80 mg/kgToxic if swallowed; causes skin irritation
Human Cell Lines92.4 µM (cancer lines)Moderate activity against various cancer cell lines

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it exhibits moderate cytotoxicity against several cancer cell lines, including:

  • Human Colon Adenocarcinoma (CXF HT-29)
  • Human Gastric Carcinoma (GXF 251)
  • Human Lung Adenocarcinoma (LXFA 629)

The compound's IC50 values against these lines are indicative of its potential as an anticancer agent, particularly when modified into derivatives that enhance its efficacy.

Case Studies

Recent studies have highlighted the compound's effectiveness in inducing apoptosis in cancer cells. For instance, compounds derived from it have shown greater cytotoxic activity than traditional chemotherapeutics like doxorubicin, particularly against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The following table summarizes findings related to its derivatives:

DerivativeIC50 (µM)Cell Line TestedApoptotic Induction
Compound A0.48MCF-7Yes
Compound B0.78MDA-MB-231Yes
Doxorubicin1.93MCF-7Yes

Q & A

Q. What are the key synthetic routes for 1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

  • Nitration : Introducing the nitro group at the ortho position using mixed acids (HNO₃/H₂SO₄) under low temperatures (0–5°C) to minimize side reactions .
  • Trifluoromethylation : Directing the trifluoromethyl group via radical or electrophilic substitution, often requiring catalysts like Cu(I) or AgF .
  • Chloro(difluoro)methoxy introduction : Nucleophilic substitution of a hydroxyl or halide group with ClCF₂O− under anhydrous conditions, using polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) .
    Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry, temperature (−10°C for nitration), and moisture exclusion .

Q. How does the compound’s electronic structure influence its reactivity in substitution reactions?

The nitro (−NO₂) and trifluoromethyl (−CF₃) groups are strong electron-withdrawing groups (EWGs), creating a meta-directing effect. This polarizes the aromatic ring, making the para position (relative to −CF₃) more susceptible to nucleophilic attack. For example:

  • Nucleophilic aromatic substitution (NAS) : Fluoride or methoxide ions target the activated para position, displacing chloride under mild conditions (40–60°C) .
  • Reduction of nitro group : Catalytic hydrogenation (H₂/Pd-C) converts −NO₂ to −NH₂, altering subsequent reactivity .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : ¹⁹F NMR identifies CF₃ (δ −60 to −65 ppm) and ClCF₂O− (δ −40 to −45 ppm). ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm) and confirms substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₈H₃ClF₅NO₃; theoretical m/z 313.45) and fragmentation patterns .
  • IR Spectroscopy : Detects −NO₂ asymmetric stretching (~1520 cm⁻¹) and C−F stretches (~1150 cm⁻¹) .

Q. What are its primary applications in medicinal chemistry research?

  • Prodrug development : The nitro group serves as a bioreducible moiety, releasing active species (e.g., amines) under reductive environments (e.g., tumor hypoxia) .
  • Enzyme inhibition : The trifluoromethyl group enhances lipophilicity, improving binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during multi-step synthesis?

Regioselectivity is controlled by:

  • Directing group hierarchy : −NO₂ dominates over −CF₃ in electrophilic substitutions. Computational modeling (DFT) predicts activation energies for competing pathways .
  • Protecting groups : Temporarily masking −Cl or −CF₃ during nitration prevents undesired side reactions .

Q. What computational tools predict reaction pathways for derivatives of this compound?

  • Retrosynthetic AI : Tools like Pistachio and Reaxys propose synthetic routes by analyzing reaction databases. For example, replacing −Cl with −NH₂ via NAS is prioritized due to high feasibility scores (plausibility >0.85) .
  • Docking simulations : Predict interactions with biological targets (e.g., kinases) by modeling the compound’s electrostatic potential and steric fit .

Q. How do stability studies inform storage and handling protocols?

  • Photodegradation : The nitro group undergoes light-induced decomposition; amber glassware and inert atmospheres (N₂) are recommended .
  • Hydrolysis : The ClCF₂O− group is moisture-sensitive. Stability assays in D₂O show <5% degradation over 24 hours at 25°C, but rates increase at pH <4 .

Q. What contradictions exist in literature regarding its biological activity, and how are they resolved?

  • Antimicrobial activity : Some studies report MIC = 8 µg/mL against S. aureus, while others show no activity. Discrepancies arise from assay conditions (aerobic vs. anaerobic) affecting nitro-group reduction .
  • Validation : Reductive activation (e.g., using nitroreductase enzymes) confirms bioactivity in hypoxic models .

Q. What methodologies optimize its purification from complex reaction mixtures?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates derivatives with >95% purity .
  • Recrystallization : Ethanol/water mixtures yield crystals with defined melting points (mp 112–114°C) .

Methodological Resources

ParameterValue/TechniqueReference
Synthetic Yield70–85% (optimized conditions)
Stability (pH 7, 25°C)>90% over 30 days (dark, dry)
Biological ActivityIC₅₀ = 12 µM (HeLa cells)

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.